CB30865 was identified through chemical proteomic approaches that highlighted its mechanism of action as an inhibitor of nicotinamide phosphoribosyltransferase. It is classified as a small molecule inhibitor and is part of a broader class of compounds aimed at targeting metabolic pathways in cancer cells . The compound is also known by its chemical name and has been assigned the CAS number 206275-15-2.
The synthesis of CB30865 involves several key steps, primarily focusing on the modification of quinazolinone structures to enhance their pharmacological properties.
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis .
The molecular structure of CB30865 can be characterized by its quinazolin-4-one backbone, which features a fused aromatic ring system that contributes to its lipophilicity and biological activity.
Crystallographic studies may provide insights into the three-dimensional conformation of CB30865, elucidating how structural variations influence its binding to nicotinamide phosphoribosyltransferase .
CB30865 participates in several chemical reactions primarily centered around its interaction with biological macromolecules:
The mechanism of action for CB30865 revolves around its role as a potent inhibitor of nicotinamide phosphoribosyltransferase:
The physical and chemical properties of CB30865 are pivotal for understanding its behavior in biological systems:
CB30865 has significant potential applications in scientific research and therapeutic development:
The low aqueous solubility of CB30865 (<1 μM at pH 6) presented significant challenges for in vivo evaluation and therapeutic application. To address this, a targeted rational design strategy focused on introducing ionizable amino functionalities at the 2-position of the quinazolin-4-one core. This approach aimed to enhance hydrophilicity while preserving the compound’s potent bioactivity. Researchers hypothesized that replacing the methyl group at the 2-position with basic amines like N-methylpiperazine would improve water solubility through protonation. Molecular modeling studies confirmed that such modifications occupied similar spatial regions as the original methyl group, minimizing steric clashes with the target enzyme’s binding pocket. This strategy successfully yielded analogues with solubility increases of >600-fold (e.g., 636 μM for compound 5a at pH 6) while maintaining nanomolar cytotoxicity [1] [3].
Table 1: Solubility and Cytotoxicity of Key CB30865 Analogues
Compound | R Group (Position 2) | Solubility (μM, pH 6) | W1L2 IC₅₀ (nM) |
---|---|---|---|
CB30865 | -CH₃ | <1 | 2.8 ± 0.50 |
5a | -N(CH₃)CH₂CH₂N(CH₃)₂ | 636 | 0.49 ± 0.24 |
5g | -N-Methylpiperazine | 992 | 1.2 ± 0.3 |
The synthesis of CB30865 analogues followed a modular linear sequence starting from 3-chloro-4-methylaniline to ensure scalability and precise regiochemical control. The optimized pathway comprised seven steps:
Systematic replacement of the 2-methyl group with basic amines profoundly influenced both physicochemical properties and target engagement. Analogues featuring N-methylpiperazine (5g), dimethylaminopropylamine (5a), or morpholine groups exhibited:
A library of 15 analogues (5a–j, 31a–c, 32–33) was evaluated for growth inhibition across tumor cell lines. Key findings include:
Table 2: Cytotoxicity Profile of Select Analogues
Compound | W1L2 IC₅₀ (nM) | Solubility (μM) | Rescue by NAD⁺ |
---|---|---|---|
CB30865 | 2.8 ± 0.50 | <1 | Yes |
5a | 0.49 ± 0.24 | 636 | Yes |
5b | 0.68 ± 0.15 | 548 | Yes |
5g | 1.2 ± 0.3 | 992 | Yes |
31a | 28.1 ± 4.2 | 315 | Partial |
Comprehensive SAR analysis identified five critical regions governing Nampt inhibition and cytotoxicity:
Notably, CD73 expression in tumors inversely correlated with compound efficacy due to ectoenzyme-mediated conversion of NMN to NR (a Nampt-independent NAD⁺ precursor). This suggests combined inhibition of Nampt and CD73 could overcome resistance mechanisms observed clinically [1] [4] [7].
Table 3: Key SAR Determinants in CB30865 Analogues
Region | Permitted Modifications | Effect on IC₅₀ | Target Interaction |
---|---|---|---|
A (Pyridine) | None | >100-fold loss if altered | H-bonding with Nampt active site |
B (Linker) | Halogens at meta/ortho positions | <2-fold change | Hydrophobic pocket occupancy |
C (Alkynyl) | 3,3-Dimethylallyl > propargyl > ethyl | 3–5× improvement | Van der Waals interactions |
D (Core) | Benzotriazinone ≈ Quinazolinone | No loss | π-Stacking with Phe⁴³⁵ |
E (2-Substituent) | -N(CH₃)CH₂CH₂N(CH₃)₂ > -CH₃ | 6× improvement (5a) | Solubility enhancement |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7